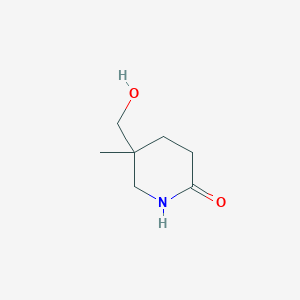

5-(Hydroxymethyl)-5-methylpiperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a compound that can be considered a derivative of piperidin-2-one, which is a lactam (a cyclic amide) of piperidine, a six-membered nitrogen-containing heterocycle. Piperidin-2-ones are important building blocks in organic chemistry and medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidin-2-ones and their derivatives, including hydroxylated versions, can be achieved through several methods. One approach involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for the diastereoselective preparation of 4-hydroxypiperidin-2-ones . Another method includes the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, which, although not directly related to the target molecule, demonstrates the versatility of hydroxymethyl groups in synthetic chemistry . Additionally, the synthesis of hydroxypipecolic acids from 5-hydroxy-piperidone using dimethyltitanocene for amide methylenation highlights the synthetic utility of hydroxylated piperidones .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be influenced by substituents on the piperidine ring. For instance, the presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds due to steric effects, as observed in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives . The conformation of the piperidine ring is also an important aspect of its molecular structure, which can be studied using various spectroscopic techniques.

Chemical Reactions Analysis

Piperidin-2-ones can undergo a variety of chemical reactions. For example, the reductive amination of nitriles can be used to obtain 5-hydroxypiperidinone-derived N,N-acetals, demonstrating the reactivity of the nitrile group in the presence of a hydroxylated piperidinone . The synthesis of amino- and hydroxy-substituted piperidines from N-benzyloxycarbonylpiperidin-2-ones through lactam ring opening followed by reductive aminocyclization is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-2-ones and their derivatives are influenced by their functional groups. For instance, the hydroxymethyl group can participate in hydrogen bonding, which can affect the solubility and reactivity of the compound. The presence of hydroxyl and amino groups can also impact the acidity and basicity of the molecule, as well as its ability to form complexes with other molecules, such as human serum albumin . The NMR and IR spectroscopic properties of these compounds provide valuable information about their structure and the electronic environment of different functional groups .

科学的研究の応用

DNA Methylation and Hydroxymethylation

- 5-Hydroxymethylcytosine (5hmC), derived from 5-methylcytosine (5mC), plays a critical role in DNA methylation, a process vital for genomic regulation and development in mammals (Tahiliani et al., 2009). 5hmC is involved in dynamic DNA demethylation pathways, indicating its significance in epigenetic regulation (Kriaucionis & Heintz, 2009).

Role in Stem Cell Biology

- The presence of 5hmC in embryonic stem cells and its variation during cell differentiation suggests a potential role in stem cell biology (Ficz et al., 2011). This dynamic modification may influence the balance between pluripotency and lineage commitment in stem cells.

Potential in Disease Research

- Alterations in 5hmC levels have been linked to diseases such as cancers. For example, reduced hmC levels in DNA are a characteristic of cancers, highlighting the importance of understanding hmC function in health and disease contexts (Bachman et al., 2014).

Epigenetic Control and Regulation

- The presence and dynamics of 5hmC in the genome, particularly in neurons and stem cells, indicate its significant role in epigenetic control and the regulation of gene expression (Song et al., 2011). The balance between hydroxymethylation and methylation is crucial for proper gene function.

Biochemical Applications

- 5-Hydroxypiperidin-2-one, through its derivatives like 5hmC, has applications in biochemical research, such as sensitive detection techniques for genomic modifications. This has implications for understanding DNA methylation states in various biological contexts (Ma et al., 2016).

Safety and Hazards

The safety data sheet for 5-(Hydroxymethyl)-5-methylpiperidin-2-one indicates that it is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure .

将来の方向性

特性

IUPAC Name |

5-(hydroxymethyl)-5-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLROKODJZSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-5-methylpiperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)

![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)

![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)